YOK-2204

AUTOTAC p62/SQSTM1 Targeted protein degradation

Choose YOK-2204 for AUTOTAC degrader design when intermediate p62-ZZ affinity (−5.5 kcal/mol) is optimal. It enables benchmarked AR degradation in LNCaP cells (DC50 ~200 nM) and is uniquely supported by published selectivity controls: no NBR1 binding and crippled p62-D129A mutant binding. Ideal for mechanistic autophagy studies and SAR series with YOK-1104, YOK-1304, YOK-3304, YOK-4404. Procure alongside series analogs to map alkoxy chain-length effects on p62 oligomerization and degradation potency.

Molecular Formula C28H35NO4
Molecular Weight 449.6 g/mol
Cat. No. B15604261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYOK-2204
Molecular FormulaC28H35NO4
Molecular Weight449.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H35NO4/c1-22(2)29-20-25(30)21-33-26-13-14-27(31-17-15-23-9-5-3-6-10-23)28(19-26)32-18-16-24-11-7-4-8-12-24/h3-14,19,22,25,29-30H,15-18,20-21H2,1-2H3/t25-/m1/s1
InChIKeyVUEHBSCURSXAMY-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YOK-2204 Procurement Guide: p62-ZZ Domain Ligand for AUTOTAC-Mediated Targeted Protein Degradation


YOK-2204 (CAS 2409959-99-3) is a small-molecule ligand that selectively binds the ZZ domain of the autophagy receptor p62/SQSTM1, activating p62-dependent selective macroautophagy [1]. Developed as part of the AUTOphagy-TArgeting Chimera (AUTOTAC) platform, YOK-2204 serves as a foundational autophagy-targeting ligand (ATL) for constructing heterobifunctional degraders that redirect intracellular proteins to the autophagy-lysosome system [1]. With a molecular formula of C28H35NO4, a molecular weight of 449.6 g/mol, and commercially available purity ≥98.64% , YOK-2204 occupies a defined position within a structure-activity relationship (SAR) series that includes closely related analogs such as YOK-1104, YOK-1304, YOK-3304, YOK-4404, and YTK-105, where structural differences in the phenalkoxy substituents yield quantifiably distinct biochemical and functional profiles [1][2].

YOK-2204: Why In-Class p62-ZZ Ligands Cannot Be Interchanged Without Quantitative Loss of Function


Although multiple p62-ZZ domain ligands have been reported—including YOK-1304, YTK-105, YOK-1104, and others within the same chemical series—these compounds exhibit measurably distinct docking energies, binding selectivities, and degradation DC50 values when incorporated into AUTOTAC constructs [1]. The p62-ZZ domain recognizes N-degrons through a defined set of critical residues (Phe168, Arg139, Ile127, Asp129, Asp147, Asp149), and subtle alterations in ligand structure shift the interaction energy landscape, altering both binding affinity and the ability to induce p62 oligomerization, a prerequisite for autophagic cargo delivery [1]. Consequently, substituting YOK-2204 with a close analog without re-optimizing the entire AUTOTAC conjugate risks loss of target degradation potency, altered selectivity, or failure to activate autophagic flux. The quantitative evidence below establishes exactly where YOK-2204 sits relative to its nearest comparators, enabling data-driven procurement decisions for AUTOTAC design, chemical biology probe development, and targeted protein degradation research.

YOK-2204 Evidence Guide: Head-to-Head Quantitative Differentiation from Closest p62-ZZ Ligand Comparators


Molecular Docking Score: YOK-2204 vs. YOK-1304 vs. YTK-105 on the p62-ZZ Domain

In a direct computational docking study against the p62-ZZ domain, YOK-2204 exhibited a docking score of −5.5 kcal/mol, placing it between YOK-1304 (−5.8 kcal/mol) and YTK-105 (−4.0 kcal/mol) [1]. This 1.5 kcal/mol advantage over YTK-105 and 0.3 kcal/mol deficit relative to YOK-1304 reflect measurable differences in predicted binding energy that arise from the phenethoxy substituent pattern unique to YOK-2204 [1]. The ranking (−5.8 > −5.5 > −4.0 kcal/mol) correlates with the length and geometry of the alkoxy side chains, establishing YOK-2204 as the intermediate-affinity ligand in this series with a distinct SAR position [1].

AUTOTAC p62/SQSTM1 Targeted protein degradation

Binding Selectivity: YOK-2204 Discriminates p62 from the Structurally Homologous Autophagy Receptor NBR1

In vitro pulldown assays demonstrated that YOK-2204 interacts with p62 but shows no detectable binding to NBR1, a closely related autophagic cargo receptor that also harbors a ZZ domain with high structural and functional similarity to p62 (Supplementary Fig. 2p) [1]. This selectivity profile is critical because NBR1 shares overlapping roles in selective autophagy, and off-target engagement of NBR1 could confound interpretation of AUTOTAC-mediated degradation experiments or produce unintended cellular effects [1]. While analogous selectivity data for YOK-1304 and YTK-105 were not reported in the same assay format, the p62-over-NBR1 discrimination has been explicitly validated for YOK-2204 [1].

Selectivity profiling p62-ZZ NBR1

Mechanistic Dependence on the p62-ZZ Domain: YOK-2204 Binding Is Abrogated by the D129A Point Mutation

The interaction between YOK-2204 and p62 was shown to be severely crippled when the p62 ZZ domain carried the D129A point mutation, a residue critical for N-degron recognition (Supplementary Fig. 2q) [1]. This mutagenesis data confirms that YOK-2204 engages the native ZZ-domain binding pocket in a manner dependent on the same key residues (Asp129, Phe168, Arg139, Ile127, Asp147, Asp149) that mediate physiological N-degron recognition [1]. This provides a defined molecular mechanism distinct from compounds that may bind p62 through alternative sites or non-specific interactions, and supports the use of the D129A mutant as a negative control in AUTOTAC experiments employing YOK-2204.

Structure-activity relationship ZZ domain Mutagenesis

AUTOTAC Degradation Potency: VinclozolinM2-2204 Achieves DC50 of ~200 nM for Androgen Receptor in LNCaP Cells

When YOK-2204 was incorporated as the p62-binding moiety in the heterobifunctional degrader vinclozolinM2-2204 (targeting the androgen receptor, AR), the resulting AUTOTAC achieved a half-degrading concentration (DC50) of approximately 200 nM for endogenous AR in LNCaP prostate cancer cells (Fig. 2i, j) [1]. For comparison, the PHTPP-1304 AUTOTAC (built on YOK-1304, targeting ERβ) exhibited a DC50 of ~2 nM in HEK293T cells, while Fumagillin-105 (built on YTK-105, targeting MetAP2) showed a DC50 of ~0.7 μM in HEK293 cells [1]. Although these values reflect different target proteins and cell lines—precluding a direct head-to-head potency ranking of the ATLs alone—the data establish that YOK-2204 can support nanomolar DC50 values in a therapeutically relevant cell model when conjugated to an appropriate target-binding ligand [1].

DC50 Androgen receptor AUTOTAC

Commercially Available Purity: YOK-2204 at ≥98.64% vs. Typical Analog Purity Ranges

Commercially sourced YOK-2204 from MedChemExpress (HY-161738) is specified at 98.64% purity by HPLC . The closely related analog YOK-1304 (HY-161739) is listed at 98.99% from the same supplier , while YTK-105 purity specifications are typically >98% . Both compounds fall within a comparable high-purity range suitable for quantitative biochemical and cellular assays. No lot-specific impurity profiling data are publicly available to differentiate these products on trace contaminant identity, and no head-to-head purity comparison under identical analytical conditions has been published.

Purity Quality control Procurement

YOK-2204: High-Confidence Research and Industrial Application Scenarios Based on Quantitative Evidence


AUTOTAC Design Requiring Intermediate p62-ZZ Binding Affinity to Balance Autophagic Activation and Target Selectivity

When constructing a heterobifunctional AUTOTAC degrader, the choice of autophagy-targeting ligand directly influences the degradation DC50 and the degree of p62 oligomerization. YOK-2204, with a docking score of −5.5 kcal/mol—intermediate between YOK-1304 (−5.8 kcal/mol) and YTK-105 (−4.0 kcal/mol) [1]—is appropriate when the research objective requires sufficient p62 engagement to drive autophagic degradation without maximal p62 activation that could potentially increase basal autophagic flux beyond desired levels. This intermediate affinity may be especially relevant for targets expressed at moderate levels or when the target-binding ligand (TBL) possesses modest affinity, where a very strong ATL could shift the degrader's equilibrium toward unproductive p62 binding in the absence of the target [1].

Prostate Cancer Research: AR-Targeted AUTOTAC Development Using YOK-2204 as the Validated ATL Moiety

For androgen receptor (AR)-targeted degradation in prostate cancer models, YOK-2204 provides a validated starting point: the vinclozolinM2-2204 conjugate achieved a DC50 of ~200 nM for endogenous AR in LNCaP cells [1]. Researchers developing next-generation AR degraders can use YOK-2204 to benchmark new TBLs, linker compositions, or cell-permeability modifications against this published DC50 value. The LNCaP cell line data provide a directly translatable reference point for male hormone-dependent cancer applications, which is not available for all p62 ligand scaffolds [1].

Chemical Biology Experiments Requiring a p62-Selective Probe with a Defined Negative-Control Mutant

YOK-2204 is uniquely supported by two experimentally validated selectivity controls: (i) lack of binding to the homologous ZZ-domain receptor NBR1 (Supplementary Fig. 2p), and (ii) severely crippled binding to the p62-D129A mutant (Supplementary Fig. 2q) [1]. For chemical biology studies investigating p62-dependent selective macroautophagy, these controls enable rigorous experimental designs where p62-D129A-expressing cells serve as a matched negative control, and NBR1 immunoblotting can confirm on-target pathway activation. This combination of a validated active compound with matched negative controls is not yet published for all in-class p62-ZZ ligands, making YOK-2204 the most thoroughly characterized option for mechanistic autophagy studies [1].

SAR Exploration of Alkoxy Chain Length in p62-ZZ Ligand Pharmacology

The patent literature identifies YOK-2204 as the phenethoxy-substituted (2-carbon chain) member of a systematic alkoxy SAR series that includes YOK-1104 (benzyloxy), YOK-3304 (3-phenylpropoxy), and YOK-4404 (4-phenylbutoxy) [2]. YOK-2204, with its specific phenethoxy substitution, occupies a defined position in this chain-length series. Researchers conducting SAR studies on p62-ZZ ligand pharmacology can procure YOK-2204 alongside its series neighbors to systematically probe how alkoxy chain length affects docking energy, p62 oligomerization efficiency, autophagic flux enhancement, and ultimately degradation potency when built into AUTOTAC constructs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for YOK-2204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.